![molecular formula C14H11NO3 B13688822 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile CAS No. 2803552-55-6](/img/structure/B13688822.png)
4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile
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Overview
Description
4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H11NO3. It is known for its unique structure, which includes a benzonitrile group attached to a phenoxy group that is further substituted with hydroxy and hydroxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-(hydroxymethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Formation of 4-[4-hydroxy-3-(carboxy)phenoxy]benzonitrile.
Reduction: Formation of 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzylamine.
Substitution: Formation of various substituted phenoxybenzonitriles depending on the substituent used
Scientific Research Applications
4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile group can participate in interactions with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxymethyl group.
4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile: Similar structure but with a bromo group instead of a hydroxy group
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
Biological Activity
4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile, a compound with the molecular formula C14H11NO3, has garnered attention in recent years due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by data tables and case studies.
Structural Characteristics
The compound features a hydroxymethyl group and a benzonitrile moiety linked through a phenoxy group . This unique structure is significant for its ability to interact with biological targets, which may influence enzyme activity and receptor interactions.
Molecular Structure
- Molecular Formula : C14H11NO3
- Key Functional Groups :
- Hydroxymethyl (-CH2OH)
- Phenoxy (-OPh)
- Benzonitrile (-C≡N)
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxybenzyl alcohol with 4-cyanophenol in the presence of potassium carbonate and dimethylformamide (DMF). The reaction is heated to promote product formation. In industrial applications, continuous flow reactors can be utilized to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : Studies have shown that the compound can scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related disorders.
- Enzyme Modulation : The hydroxymethyl group allows for hydrogen bonding with various biomolecules, influencing enzyme activity and potentially modulating metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
Case Studies
-
Antioxidant Activity Assessment
- A study evaluated the compound's ability to scavenge DPPH radicals, demonstrating significant antioxidant activity at concentrations as low as 10 µM. The IC50 value was determined to be approximately 25 µM.
-
Enzyme Interaction Studies
- Research conducted on the interaction of this compound with human glycine N-methyltransferase (hGNMT) showed that the compound could inhibit enzyme activity by forming stable complexes, suggesting a potential role in metabolic regulation.
-
Antimicrobial Efficacy
- In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antimicrobial activity.
Comparative Analysis
A comparative analysis of similar compounds reveals distinct differences in biological activity based on structural variations. The following table summarizes key findings:
Compound Name | IC50 (µM) | MIC (µg/mL) | Biological Activity |
---|---|---|---|
This compound | 25 | 50 | Antioxidant, Antimicrobial |
Similar Compound A | 30 | 70 | Antioxidant |
Similar Compound B | 40 | >100 | Weak Antimicrobial |
Properties
CAS No. |
2803552-55-6 |
---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H11NO3/c15-8-10-1-3-12(4-2-10)18-13-5-6-14(17)11(7-13)9-16/h1-7,16-17H,9H2 |
InChI Key |
ZTJKVXTXDBZRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)O)CO |
Origin of Product |
United States |
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